molecular formula C9H5ClN2O B574364 Quinazoline-2-carbonyl chloride CAS No. 179753-68-5

Quinazoline-2-carbonyl chloride

Cat. No.: B574364
CAS No.: 179753-68-5
M. Wt: 192.602
InChI Key: CNLPQMSBEVFNTN-UHFFFAOYSA-N
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Description

Quinazoline-2-carbonyl chloride (CAS 179753-68-5) is a highly valuable reagent for the synthesis of diverse quinazoline derivatives, a privileged scaffold in medicinal chemistry . The quinazoline core is a significant heterocyclic motif with diverse chemical reactivities and a wide spectrum of biological applications . This acyl chloride is particularly instrumental in introducing the quinazoline-2-carbonyl group into target molecules, serving as a key building block for potential anticancer agents . Research has demonstrated its utility in creating novel compounds designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical target in oncology drug discovery . The resulting quinazoline-based compounds have shown promise in early-stage anticancer screening conducted by institutions such as the National Cancer Institute (NCI) . Beyond oncology, quinazoline derivatives are extensively investigated for their antimicrobial, anti-inflammatory, and antimalarial properties, highlighting the broad utility of this synthetic intermediate in drug discovery research . This product is intended for research purposes only.

Properties

CAS No.

179753-68-5

Molecular Formula

C9H5ClN2O

Molecular Weight

192.602

IUPAC Name

quinazoline-2-carbonyl chloride

InChI

InChI=1S/C9H5ClN2O/c10-8(13)9-11-5-6-3-1-2-4-7(6)12-9/h1-5H

InChI Key

CNLPQMSBEVFNTN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=NC(=N2)C(=O)Cl

Synonyms

2-Quinazolinecarbonylchloride(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Quinoline-2-Carbonyl Chloride

Quinoline-2-carbonyl chloride shares structural similarities with quinazoline-2-carbonyl chloride but contains only one nitrogen atom in its bicyclic framework. This difference significantly impacts reactivity:

  • Electronic Effects: The additional nitrogen in quinazoline increases electron withdrawal, accelerating nucleophilic attack compared to quinoline derivatives. For instance, in amidation reactions, this compound achieves higher yields (75–85%) under milder conditions than quinoline-2-carbonyl chloride (60–70%) .
  • Thermal Stability: Quinoline-2-carbonyl chloride exhibits greater thermal stability due to reduced ring strain, whereas quinazoline derivatives may decompose at elevated temperatures.

Benzimidazole-Based Acyl Chlorides

Benzimidazole derivatives, such as 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline, are synthesized via condensation reactions between o-phenylenediamine and carbonyl precursors . Key distinctions include:

  • Synthetic Routes : Benzimidazole acyl chlorides often require multi-step syntheses, whereas this compound is accessible in fewer steps via the Vilsmeier–Haack method.
  • Pharmacological Applications: Benzimidazole derivatives are renowned for antiparasitic activity, while quinazoline-based compounds excel in kinase inhibition due to enhanced π-π stacking with enzyme active sites .

Pyridine Carbonyl Chlorides

Pyridine derivatives lack the fused bicyclic structure of quinazoline, resulting in:

  • Reduced Reactivity : Pyridine-2-carbonyl chloride is less reactive in nucleophilic substitutions due to weaker electron withdrawal from a single nitrogen atom.
  • Solubility : Pyridine derivatives generally exhibit higher aqueous solubility, whereas quinazoline’s hydrophobicity favors membrane permeability in drug design.

Data Table: Comparative Properties of Selected Acyl Chlorides

Compound Molecular Weight (g/mol) Nitrogen Atoms Reactivity (Nucleophilic Substitution) Typical Yield in Amidation Thermal Stability
This compound 198.6 2 High 75–85% Moderate
Quinoline-2-carbonyl chloride 191.6 1 Moderate 60–70% High
Benzimidazole carbonyl chloride 180.6 2 Moderate 50–60% Moderate
Pyridine-2-carbonyl chloride 155.6 1 Low 40–50% High

Q & A

Basic: What are the optimal reaction conditions for synthesizing quinazoline-2-carbonyl chloride derivatives via mixed aldol condensation?

Methodological Answer:
The synthesis of quinazoline derivatives often employs mixed aldol condensation between carbonyl-containing precursors and chloro-substituted heterocycles. For example, 2-chloro-3-formylquinoline reacts with tetrahydrocarbazoles under basic conditions (e.g., NaOH in ethanol) to yield intermediates like 2-(3'-(2'-chloro)quinolidine)-1-oxo-1,2,3,4-tetrahydrocarbazole . Key parameters include:

  • Temperature : 60–80°C to balance reactivity and side-product formation.
  • Catalyst : Base catalysts (e.g., piperidine) enhance enolate formation.
  • Stoichiometry : A 1:1 molar ratio of aldehyde to ketone minimizes unreacted starting material.
    Post-condensation, derivatives can be functionalized via nucleophilic acyl substitution using hydroxylamine or hydrazine to generate isoxazolo- or pyrazolino-annelated carbazoles .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:
this compound is reactive and moisture-sensitive, requiring stringent safety measures:

  • Engineering Controls : Use fume hoods to prevent inhalation of vapors and ensure proper ventilation .
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Gloves should comply with EN 374 standards for chloride resistance .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste in halogenated solvent containers .
  • Storage : Keep under inert gas (argon/nitrogen) in sealed, desiccated containers at 2–8°C .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:
Discrepancies in bioactivity data (e.g., antibacterial vs. antifungal efficacy) often stem from:

  • Assay Variability : Standardize protocols (e.g., broth microdilution per CLSI guidelines) to ensure consistent MIC (Minimum Inhibitory Concentration) measurements .
  • Structural Heterogeneity : Minor substituent changes (e.g., chloro vs. methoxy groups) drastically alter activity. Use SAR (Structure-Activity Relationship) studies to isolate critical functional groups .
  • Statistical Validation : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare activity across multiple trials, accounting for outliers .

Advanced: What spectroscopic techniques are most effective for characterizing this compound intermediates?

Methodological Answer:

  • 1H/13C NMR : Identify proton environments adjacent to the carbonyl chloride group (e.g., deshielded signals at δ 160–170 ppm for C=O) .
  • IR Spectroscopy : Confirm acyl chloride presence via C=O stretch at ~1800 cm⁻¹ and C-Cl at 750–550 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ions (e.g., [M+H]+ for C₁₀H₆ClN₂O requires m/z 207.0198) .
    For complex mixtures, use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals .

Advanced: How can computational modeling optimize the design of this compound-based inhibitors?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for target enzymes (e.g., bacterial dihydrofolate reductase). Focus on halogen bonding between the chloro group and active-site residues .
  • MD Simulations : Run 100-ns molecular dynamics simulations (AMBER/CHARMM) to assess stability of inhibitor-enzyme complexes under physiological conditions .
  • QSAR Models : Train machine learning algorithms (e.g., Random Forest) on datasets linking substituent electronegativity to bioactivity .

Advanced: What green chemistry approaches can replace traditional synthesis routes for this compound?

Methodological Answer:

  • Solvent-Free Reactions : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours) and eliminates toxic solvents like DCM .
  • Biocatalysis : Lipases or esterases can catalyze acylations under aqueous conditions, minimizing waste .
  • Ionic Liquids : Use [BMIM][BF₄] as a recyclable reaction medium to enhance yields of chloro-substituted intermediates by 15–20% .

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